molecular formula C17H13FN2S B4782553 N-(2-fluorophenyl)-N'-1-naphthylthiourea

N-(2-fluorophenyl)-N'-1-naphthylthiourea

Cat. No.: B4782553
M. Wt: 296.4 g/mol
InChI Key: FBTSESMPWZPZRN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-1-naphthylthiourea is a thiourea derivative, a class of organosulfur compounds recognized for their significant versatility and value in scientific research. Thiourea derivatives are extensively utilized as key intermediates in organic synthesis due to the reactivity of the thiocarbonyl group, which allows for the construction of various heterocyclic scaffolds and more complex molecular structures . The structure of this particular compound, which incorporates both naphthyl and fluorophenyl moieties, suggests potential for diverse applications in medicinal chemistry and materials science. Researchers are increasingly interested in thiourea derivatives because of their wide spectrum of documented biological activities. Studies on analogous compounds have demonstrated promising antibacterial, antioxidant, and anticancer properties . For instance, various thiourea derivatives have shown efficacy against strains such as S. aureus and E. coli , while others have exhibited radical scavenging capabilities in antioxidant assays . The mechanism of action for many biologically active thiourea derivatives often involves interactions with enzymes or metal ions, as the nitrogen and sulfur atoms in the thiourea core can serve as effective ligating centers . This product is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSESMPWZPZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Molecular Properties

Thiourea derivatives vary significantly based on substituent groups. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2-Fluorophenyl)-N'-1-naphthylthiourea C₁₇H₁₃FN₂S 296.36 2-fluorophenyl, 1-naphthyl High aromaticity, moderate steric hindrance
N-(1-Naphthyl)-N'-phenylthiourea C₁₇H₁₄N₂S 278.37 Phenyl, 1-naphthyl Reduced electronegativity, similar bulk
N-(4-Chlorophenyl)-N'-allylthiourea C₁₀H₁₀ClN₂S 228.71 4-chlorophenyl, allyl Larger halogen (Cl), flexible allyl group
N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea C₁₂H₁₈N₂S 222.35 tert-butyl, 2-methylphenyl Lower molecular weight, steric shielding
N-(2-Hydroxy-1-naphthyl)-N'-(2-iodobenzoyl)thiourea C₁₈H₁₃IN₂O₂S 448.28 2-iodobenzoyl, 2-hydroxy-naphthyl Heavy halogen (I), hydrogen bonding potential

Electronic and Steric Effects

  • Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound is smaller and less polarizable than chlorine in N-(4-chlorophenyl)-N'-allylthiourea.
  • Naphthyl vs. Phenyl : The 1-naphthyl group in the target compound increases aromatic surface area compared to phenyl, favoring stronger π-π interactions but reducing solubility in polar solvents .

Research Findings and Trends

  • Synthetic Accessibility : Derivatives with allyl or alkyl groups (e.g., N'-allyl-N-benzyl-N-(1-phenylethyl)thiourea) are more synthetically flexible but may lack thermal stability compared to aryl-substituted thioureas .

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-N'-1-naphthylthiourea, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling a fluorophenyl isothiocyanate with 1-naphthylamine under controlled conditions. Critical parameters include reaction temperature (optimal range: 0–5°C for intermediate stabilization), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is essential for achieving >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm functional groups and substituent positions, with fluorophenyl protons showing distinct splitting patterns due to 19F^{19}\text{F} coupling.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, resolving bond lengths and angles. Disorder in aromatic rings, common in thioureas, requires high-resolution data (<1.0 Å) for accurate modeling .

Q. What are the recommended protocols for ensuring the stability of this compound during storage and experimental procedures?

Store the compound in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Stability tests under varying pH (3–9) and temperature (25–50°C) show decomposition above 40°C, necessitating cold handling during biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiourea derivatives through experimental design?

Contradictions in activity data (e.g., IC50_{50} values) often arise from assay conditions (e.g., buffer composition, cell lines). Standardize protocols by:

  • Using identical solvent controls (e.g., DMSO concentration ≤0.1%).
  • Validating target specificity via knockout models or competitive binding assays.
  • Comparing structural analogs (e.g., chloro vs. trifluoromethyl substituents) to isolate substituent effects .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Kinetic Assays : Determine inhibition constants (KiK_i) using Lineweaver-Burk plots to classify competitive/uncompetitive mechanisms.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the thiourea moiety and active-site residues (e.g., Ser, Tyr).
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence to assess protein-ligand interactions .

Q. How do substituent variations on the aromatic rings of thiourea derivatives impact their physicochemical and biological properties?

Substituents like chloro (electron-withdrawing) or trifluoromethyl (lipophilic) groups enhance target affinity by:

  • Increasing lipophilicity (logP), improving membrane permeability.
  • Stabilizing charge-transfer interactions in enzyme active sites. Comparative studies show that 2-fluorophenyl derivatives exhibit higher metabolic stability than nitro-substituted analogs due to reduced oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-N'-1-naphthylthiourea
Reactant of Route 2
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N-(2-fluorophenyl)-N'-1-naphthylthiourea

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